molecular formula C11H10BrN3O4 B2689320 5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1448129-16-5

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2689320
CAS No.: 1448129-16-5
M. Wt: 328.122
InChI Key: MEAPXZBVDLTSAT-UHFFFAOYSA-N
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Description

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a pyrimidinyl group substituted with two methoxy groups at the 2 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the following steps:

    Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Pyrimidinylation: The brominated furan is then reacted with 2,4-dimethoxypyrimidine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Major Products

    Substitution: Substituted furan derivatives.

    Oxidation: Furanones.

    Reduction: Dihydrofurans.

    Coupling: Biaryl derivatives.

Scientific Research Applications

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine derivative with different substituents.

    5-bromo-2-fluoropyridine: A halogenated pyridine with similar reactivity.

    5-bromo-2,2’-bipyridine: A bipyridine derivative with bromine substitution.

Uniqueness

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide is unique due to its combination of a furan ring with a bromine atom and a dimethoxypyrimidinyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O4/c1-17-10-6(5-13-11(15-10)18-2)14-9(16)7-3-4-8(12)19-7/h3-5H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAPXZBVDLTSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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